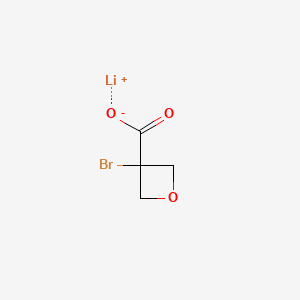
Lithium(1+) 3-bromooxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-bromooxetane-3-carboxylate: is an organolithium compound with the molecular formula C4H4BrLiO3 . It is a derivative of 3-bromooxetane, where the carboxylate group is bonded to a lithium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Lithium(1+) 3-bromooxetane-3-carboxylate typically involves the reaction of 3-bromooxetane with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed in the industrial setting to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium(1+) 3-bromooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetanes, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium(1+) 3-bromooxetane-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse organic compounds, which can be further utilized in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of lithium ions on cellular processes. Lithium compounds are known for their therapeutic effects in treating bipolar disorder, and research into similar compounds could provide insights into new treatments .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of Lithium(1+) 3-bromooxetane-3-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and overall cellular function .
Vergleich Mit ähnlichen Verbindungen
3-Bromooxetane: A precursor to Lithium(1+) 3-bromooxetane-3-carboxylate, used in similar synthetic applications.
Lithium 3-bromopropionate: Another lithium carboxylate compound with comparable reactivity but different structural properties.
Lithium 2-bromoacetate: Similar in reactivity but with a different carbon backbone, leading to distinct chemical behavior.
Uniqueness: this compound stands out due to its unique oxetane ring structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C4H4BrLiO3 |
|---|---|
Molekulargewicht |
186.9 g/mol |
IUPAC-Name |
lithium;3-bromooxetane-3-carboxylate |
InChI |
InChI=1S/C4H5BrO3.Li/c5-4(3(6)7)1-8-2-4;/h1-2H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
DQAGGIICFJWXCN-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1C(CO1)(C(=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


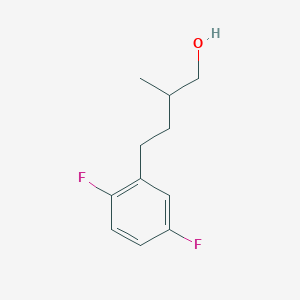
![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
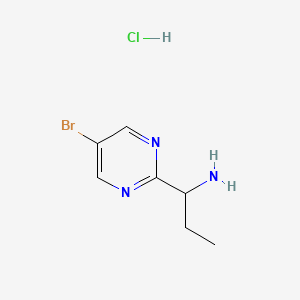
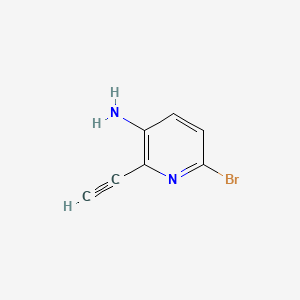
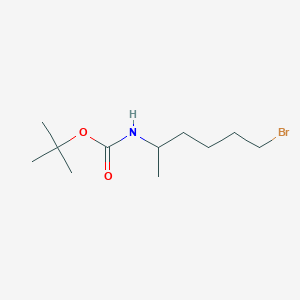
![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
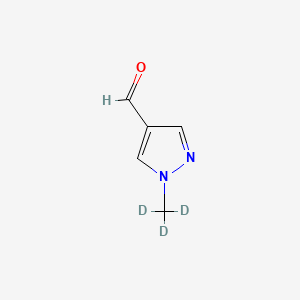
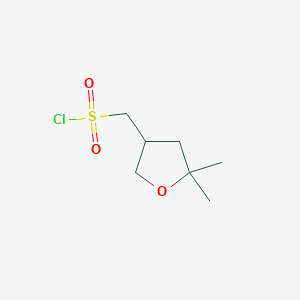
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
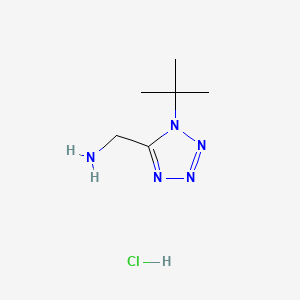
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
